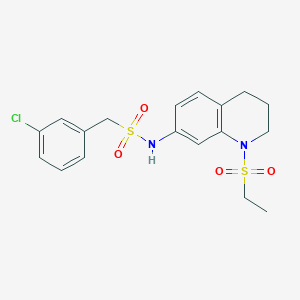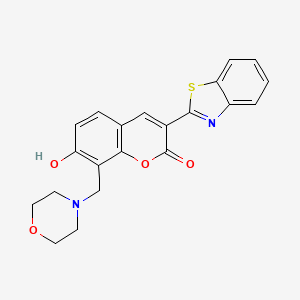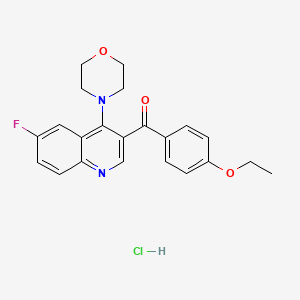
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is available for purchase from various chemical suppliers12. Its molecular formula is C22H23ClN2O3 and it has a molecular weight of 398.892.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, its molecular formula is C22H23ClN2O3 and it has a molecular weight of 398.892.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has demonstrated innovative approaches to synthesizing quinoline derivatives, highlighting their significance in organic chemistry and medicinal applications. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives via reactions of 2-chloro-4-methylquinolines, aiming to develop compounds with enhanced sensitivity and selectivity for biochemistry and medicine applications, particularly as DNA fluorophores and potential antioxidants I. Aleksanyan, L. Hambardzumyan, 2013. Similarly, Mamedov et al. (2009) investigated the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with specific phenylenediamines, leading to the synthesis of region-isomeric thiazolo[3,4-a]quinoxalines, which adds to the diverse chemical utilities of quinoline derivatives V. Mamedov et al., 2009.
Potential Biological Activities
The exploration of quinoline derivatives extends into their potential as bioactive molecules. Alvarez-Ibarra et al. (1997) described a synthesis method for thiazolo[5,4-b]quinolines, testing their cytotoxicity against several cell lines to identify compounds with significant antitumor activities C. Alvarez-Ibarra et al., 1997. This research underscores the therapeutic potentials of quinoline derivatives in cancer treatment. Furthermore, Tseng et al. (2014) synthesized 2-aroyl-3-arylquinoline derivatives and evaluated their anti-Dengue virus activity, identifying compounds with significant inhibitory effects on DENV2 RNA expression, which illustrates the antiviral potential of these compounds C. Tseng et al., 2014.
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Orientations Futures
Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWEDGUXXHGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)
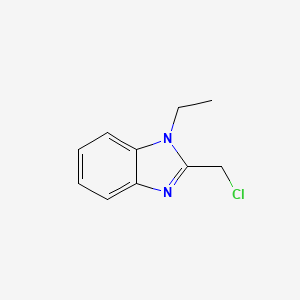
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)
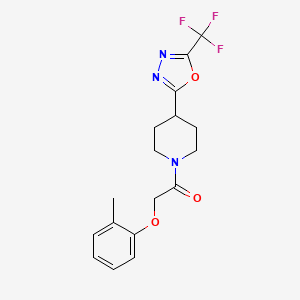
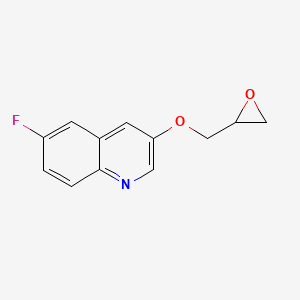
![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)
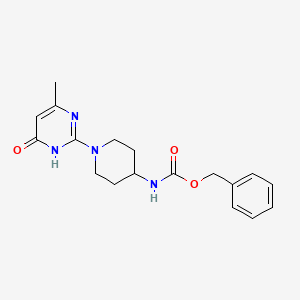
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
